N-Stearoylglycine

Lipid Signaling GPCR Pharmacology N-Acyl Amide

N-Stearoylglycine (C18:0 saturated N-acyl glycine) is a critical research tool distinguished from unsaturated and shorter-chain analogs by its specific GPR132 activation potency and pH-responsive supramolecular assembly. Its saturated C18 chain enables ordered hydrogen-bonded networks at interfaces—essential for reproducible membrane biophysics and lipid self-assembly studies. Procure ≥98% purity standard for accurate GPCR screening, lipidomics quantification (FAAH substrate), and neuropharmacology research (NMDA receptor modulation).

Molecular Formula C20H39NO3
Molecular Weight 341.5 g/mol
CAS No. 158305-64-7
Cat. No. B127689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Stearoylglycine
CAS158305-64-7
SynonymsN-(carboxymethyl)octadecanamide
N-stearoylglycine
Molecular FormulaC20H39NO3
Molecular Weight341.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NCC(=O)O
InChIInChI=1S/C20H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h2-18H2,1H3,(H,21,22)(H,23,24)
InChIKeyUEYROBDNFIWNST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Stearoylglycine (CAS 158305-64-7): A C18 Saturated N-Acyl Glycine Lipid for Signaling and Biophysical Research


N-Stearoylglycine (CAS 158305-64-7, also known as N-octadecanoylglycine) is an endogenous N-acyl glycine belonging to the N-acyl-alpha amino acid class [1]. It is a fatty acid amide resulting from the formal condensation of octadecanoic acid with glycine, featuring a saturated C18 acyl chain [1]. This lipid is naturally present in mammalian tissues and is a minor metabolite of fatty acid metabolism, produced via glycine N-acyltransferase activity [1]. N-Stearoylglycine serves as a model compound for investigating the behavior of N-acyl glycines in interfacial and membrane systems, particularly regarding pH-dependent hydrogen-bonding networks and lipid self-assembly [2].

Why N-Stearoylglycine (CAS 158305-64-7) Cannot Be Replaced by Other N-Acyl Glycines


N-Acyl glycines are not functionally interchangeable due to chain length- and saturation-dependent differences in physicochemical properties and receptor interactions. N-Stearoylglycine (C18:0 saturated) exhibits a distinct order-of-potency for activating the lipid receptor GPR132 relative to its unsaturated (e.g., N-oleoylglycine, C18:1) or shorter-chain (e.g., N-palmitoylglycine, C16:0) analogs [1]. Furthermore, its capacity to form pH-dependent hydrogen-bonded networks in ordered films differs from derivatives with bulkier headgroups, directly impacting its utility in interfacial and membrane biophysics studies [2]. Generic substitution without quantitative consideration of these differences can lead to erroneous conclusions in signaling assays and irreproducible results in model membrane systems.

Quantitative Differentiation of N-Stearoylglycine (CAS 158305-64-7) for Scientific Procurement


GPR132 Lipid Receptor Activation: Ranked Potency Distinguishes N-Stearoylglycine from Unsaturated and Shorter-Chain Analogs

In a comprehensive pharmacological evaluation of N-acylglycines at the GPR132 (G2A) receptor, N-stearoylglycine exhibits intermediate potency, ranking equivalently to N-oleoylglycine but significantly lower than N-palmitoylglycine [1]. The established order-of-potency is: N-palmitoylglycine (C16:0) > 9-HODE ≈ N-linoleoylglycine (C18:2) > linoleamide > N-oleoylglycine (C18:1) ≈ N-stearoylglycine (C18:0) > N-arachidonoylglycine (C20:4) > N-docosahexanoylglycine [1]. This quantitative ranking directly informs experimental design where activation of GPR132 is the intended outcome; N-stearoylglycine should not be considered a high-potency agonist like N-palmitoylglycine.

Lipid Signaling GPCR Pharmacology N-Acyl Amide

pH-Dependent Interfacial Film Organization: N-Stearoylglycine Forms Ordered Crystallites Under Alkaline Conditions Unlike Bulky-Headgroup Derivatives

Langmuir-Blodgett and Brewster Angle Microscopy (BAM) studies demonstrate that N-stearoylglycine forms well-ordered crystallites at the air-water interface at pH 8.2, which elongate upon compression via a predominantly 1-D growth mechanism [1]. In contrast, the derivative N-stearoylvaline ethyl ester (compound 2), which possesses a bulky neutral headgroup incapable of protonation, does not exhibit this pH-dependent crystallization behavior [1]. The crystallite formation in N-stearoylglycine is attributed to the formation of intermolecular hydrogen bonds between amide groups, as confirmed by IR spectroscopy [1].

Langmuir Monolayers Lipid Self-Assembly Biophysical Chemistry

Solubility and Lipophilicity Profile: N-Stearoylglycine's C18 Saturated Chain Confers Distinct Physicochemical Properties Critical for Formulation

N-Stearoylglycine (C18:0) exhibits very low aqueous solubility and high lipophilicity, with a predicted water solubility of 0.00027 g/L (ALOGPS) and a logP value of 7.1 [1]. In contrast, its monounsaturated analog N-oleoylglycine (C18:1) has a lower logP (approximately 6.4) and higher aqueous solubility due to the cis-double bond disrupting lipid packing [2]. These differences directly impact handling, dissolution protocols, and biological partitioning. N-Stearoylglycine is practically insoluble in water and requires organic solvents such as DMSO for stock preparation, with a reported solubility of 25 mg/mL in DMSO at 25°C with ultrasonication .

Physicochemical Characterization Formulation Science ADME Properties

Endogenous Tissue Distribution and FAAH Regulation: N-Stearoylglycine Exhibits Region-Specific Presence Distinct from Other N-Acyl Glycines

Targeted lipidomics analyses have identified N-stearoylglycine as a minor but measurable endogenous component of the N-acyl amino acid pool in rat and bovine nervous tissue . Unlike the more extensively characterized N-arachidonoyl glycine and N-palmitoyl glycine, N-stearoylglycine was introduced as a novel member of the N-acyl glycine family alongside N-linoleoyl glycine, N-oleoyl glycine, and N-docosahexaenoyl glycine [1]. The family of N-acyl glycines is found throughout the body at differing levels, suggesting region-specific functionality, and at least four members (including N-stearoylglycine) are regulated by the enzyme fatty acid amide hydrolase (FAAH) [1].

Lipidomics Endogenous Signaling Metabolism

NMDA Receptor Modulation: Chronic N-Stearoylglycine Treatment Desensitizes Glycinergic Sites In Vivo

A chronic (7-day) administration study in mice demonstrated that N-stearoyl glycine (SG) suppresses the anti-immobility effect of imipramine in the forced swimming test [1]. Notably, the anti-immobility effect of SG itself was suppressed only after chronic treatment with SG, suggesting a desensitization mechanism at the glycinergic site of the NMDA receptor [1]. This is in contrast to Tween-80, which appeared to inactivate the glutamatergic site [1]. While other N-acyl glycines have been investigated for pain and inflammation, this specific NMDA receptor-related behavioral pharmacology represents a distinct, albeit preliminary, functional signature for N-stearoylglycine.

Neuropharmacology NMDA Receptor In Vivo Behavioral Model

Validated Application Scenarios for N-Stearoylglycine (CAS 158305-64-7) Based on Quantitative Evidence


Model Compound for pH-Responsive Lipid Self-Assembly and Hydrogen-Bonding Studies

N-Stearoylglycine's pH-dependent ability to form ordered crystallites and hydrogen-bonded networks at interfaces [4] makes it an ideal model for investigating the fundamental principles of lipid self-assembly and membrane biophysics. Researchers can exploit the compound's amide-mediated hydrogen bonding to study pH-switchable film organization, crystallite growth mechanisms, and the role of headgroup protonation in lipid packing. This is directly relevant to the design of smart biomaterials and understanding biological membrane behavior.

Reference Standard in GPR132 Lipid Receptor Pharmacological Profiling

The defined order-of-potency for N-acylglycines at the GPR132 receptor positions N-stearoylglycine as an essential reference compound for characterizing this lipid-sensing GPCR [4]. Its intermediate potency (comparable to N-oleoylglycine but distinct from N-palmitoylglycine and N-arachidonoylglycine) provides a critical benchmark for screening novel GPR132 ligands and for understanding the structure-activity relationships of endogenous N-acyl amides.

Endogenous Metabolite Standard for Targeted Lipidomics and FAAH Activity Assays

As an endogenous N-acyl glycine regulated by FAAH [4], N-stearoylglycine is a necessary analytical standard for targeted lipidomics workflows aimed at quantifying the N-acyl amino acid pool in biological matrices. Its inclusion ensures accurate identification and quantification in metabolomic studies of nervous tissue and other systems. Furthermore, it serves as a substrate for FAAH activity assays, contributing to the characterization of this key endocannabinoid-related enzyme.

Neuroscientific Research into NMDA Receptor Glycinergic Site Modulation

The preliminary in vivo evidence showing that chronic N-stearoylglycine treatment modulates NMDA receptor function via the glycinergic site [4] supports its use as a tool compound in neuropharmacology. Researchers investigating the role of endogenous N-acyl glycines in synaptic plasticity, mood regulation, or the mechanism of antidepressant action can utilize N-stearoylglycine to probe this specific pathway.

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